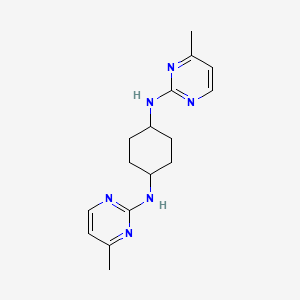
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine: is a heterocyclic compound with the molecular formula C16H22N6 and a molecular weight of 298.39 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of 4-methylpyrimidine with cyclohexane-1,4-diamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Analyse Chemischer Reaktionen
Types of Reactions: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is used as a building block for the synthesis of more complex molecules . It is also employed in the study of heterocyclic chemistry and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its interactions with various biomolecules, such as proteins and nucleic acids . It is also investigated for its potential as a ligand in metal coordination complexes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications . It is studied for its ability to bind to specific molecular targets and its potential as a drug candidate .
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds . It is also employed in the production of specialty chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine involves its ability to interact with specific molecular targets . The compound can bind to proteins and nucleic acids, affecting their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
trans-N1,N4-Bis(quinolin-2-ylmethylene)cyclohexane-1,4-diamine: This compound has similar structural features but contains quinoline moieties instead of pyrimidine rings.
trans-N1,N4-Bis(4-chloropyrimidin-2-yl)cyclohexane-1,4-diamine: This compound has chlorinated pyrimidine rings, which may confer different chemical and biological properties.
Uniqueness: trans-N1,N4-Bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine is unique due to its specific substitution pattern on the pyrimidine rings . This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Eigenschaften
IUPAC Name |
1-N,4-N-bis(4-methylpyrimidin-2-yl)cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-7-9-17-15(19-11)21-13-3-5-14(6-4-13)22-16-18-10-8-12(2)20-16/h7-10,13-14H,3-6H2,1-2H3,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZEOMQPMSXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCC(CC2)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
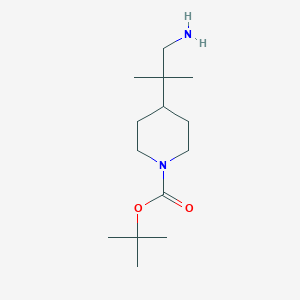
![2-(4-ethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2655128.png)
![methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate](/img/structure/B2655130.png)
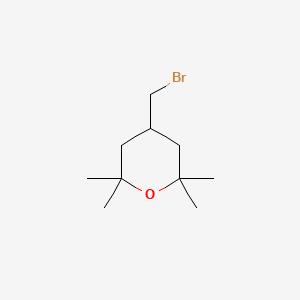
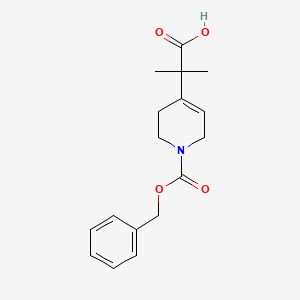
![2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2655134.png)

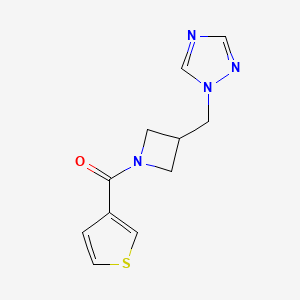
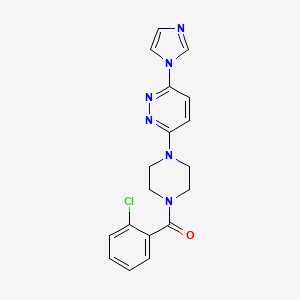
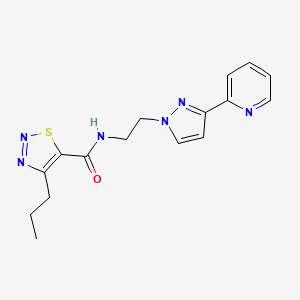

![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid](/img/structure/B2655145.png)
![N-methyl-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2655147.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655149.png)
